4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C25H22FN3O6 and a molecular weight of 479.469 g/mol . This compound is notable for its unique structure, which includes a combination of dimethoxybenzoyl, carbohydrazonoyl, and fluorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with aminoacetic acid to form the amide. The amide is then treated with hydrazine hydrate to form the carbohydrazonoyl derivative. Finally, this intermediate is reacted with 2-fluorobenzoic acid under esterification conditions to yield the target compound .
Chemical Reactions Analysis
4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, where the fluorine atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in the desired therapeutic effects. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate can be compared with similar compounds such as:
- 4-(2-(((4-Methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-(((3,4-Dichlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
765274-48-4 |
---|---|
Molecular Formula |
C25H22FN3O6 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C25H22FN3O6/c1-33-21-12-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-7-10-18(11-8-16)35-25(32)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
TVCOVSBSAKYEFD-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.